molecular formula C20H15N3O3S B11268841 4-(4-Methoxyphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile

4-(4-Methoxyphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile

Cat. No.: B11268841
M. Wt: 377.4 g/mol
InChI Key: JRWCSKSVAGDTBL-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile is a complex organic compound with a unique structure that includes a pyrimidine ring, a methoxyphenyl group, and a phenylethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with thiourea and subsequent reactions with phenacyl bromide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenylethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like sodium methoxide or potassium thiocyanate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(4-Methoxyphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-6-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-1,6-dihydropyrimidine-5-carbonitrile is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-6-oxo-2-phenacylsulfanyl-1H-pyrimidine-5-carbonitrile

InChI

InChI=1S/C20H15N3O3S/c1-26-15-9-7-14(8-10-15)18-16(11-21)19(25)23-20(22-18)27-12-17(24)13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H,22,23,25)

InChI Key

JRWCSKSVAGDTBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC(=O)C3=CC=CC=C3)C#N

Origin of Product

United States

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